![molecular formula C22H28N2O2S B1680377 S 17092 CAS No. 176797-26-5](/img/structure/B1680377.png)
S 17092
描述
S 17092,也称为(2S,3aS,7aS)-1-[(R,R)-2-苯基环丙基]羰基-2-[(噻唑烷-3-基)羰基]八氢-1H-吲哚,是一种选择性抑制脯氨酰内肽酶的抑制剂。该酶参与大脑中多种神经肽神经递质的代谢分解。通过抑制该酶,this compound 提高了这些神经肽的活性,产生促智作用。 这使得 this compound 成为治疗阿尔茨海默病和帕金森病等神经退行性疾病的有希望的候选药物 .
科学研究应用
S 17092 is a selective inhibitor of the enzyme prolyl endopeptidase and has shown promise as a treatment for neurodegenerative conditions . Prolyl endopeptidase (PEP) contributes to the degradation of neuropeptides that are linked to cognitive functions . Inhibiting PEP increases the activity of neuropeptides in the brain, producing nootropic effects .
Cognitive Enhancement
This compound has cognition-enhancing properties . By retarding the degradation of neuroactive peptides, this compound was successfully used in a variety of memory tasks . The tasks explored short-term, long-term, reference, and working memory in aged mice, as well as in rodents and monkeys with chemically induced amnesia or spontaneous memory deficits . this compound can at least partially reverse scopolamine-induced amnesia and age-associated spatial delayed alternation deficits in mice, as well as increase striatal substance P immunoreactivity .
This compound has been safely administered to humans, and showed a clear peripheral expression of its mechanism of action through its inhibitory effect upon PEP activity in plasma . this compound exhibited central effects, as evidenced by EEG recording in healthy volunteers, and could improve a delayed verbal memory task . Preclinical studies have demonstrated the successful use of this compound in ameliorating learning and memory deficits in various animal models .
Parkinson's Disease
In monkeys, chronic low dose MPTP administration resulted in deficits in performance of variable delayed response, delayed matching-to-sample, and delayed alternation tasks . Seven-day oral administration of this compound followed by single-dose administration of the same dose on the day of testing significantly improved overall performance on these tasks . The most effective dose of this compound was 3 mg/kg . These results indicate that this compound has cognition-enhancing properties in this model of early parkinsonism .
Alzheimer's Disease
S-17092 is a promising and novel treatment for neurodegenerative conditions such as Alzheimer's disease .
Modulation of Neuropeptide Levels
Any treatment that could positively modulate central neuropeptides levels would provide a promising therapeutic approach to the treatment of cognitive deficits associated with aging and/or neurodegenerative diseases . this compound elevates substance P (SP) and alpha-melanocyte-stimulating hormone (alpha-MSH) concentrations in the rat brain by inhibiting PEP activity . The effect of this compound on memory impairment can be accounted for, at least in part, by inhibition of catabolism of promnesic neuropeptides such as SP and alpha-MSH .
Mood-Stabilizing Potential
EEG findings suggest that this compound might possess some mood-stabilizing potential in addition to its cognition-enhancing properties .
Rodent Studies
This compound was successfully used in a variety of memory tasks . These tasks explored short-term, long-term, reference, and working memory in aged mice, as well as in rodents with chemically induced amnesia or spontaneous memory deficits . this compound can at least partially reverse scopolamine-induced amnesia and age-associated spatial delayed alternation deficits in mice, as well as increase striatal substance P immunoreactivity .
In vitro experiments revealed that this compound inhibits in a dose-dependent manner PEP activity in rat cortical extracts (IC50 = 8.3 nm) . In vivo, a significant decrease in PEP activity was observed in the medulla oblongata after a single oral administration of this compound at doses of 10 and 30 mg/kg (-78% and -82%, respectively) and after chronic oral treatment with this compound at doses of 10 and 30 mg/kg per day (-75% and -88%, respectively) . Concurrently, a single administration of this compound (30 mg/kg) caused a significant increase in SP- and alpha-MSH-like immunoreactivity (LI) in the frontal cortex (+41% and +122%, respectively) and hypothalamus (+84% and +49%, respectively) .
Monkey Studies
Chronic low dose MPTP administration resulted in deficits in performance of variable delayed response, delayed matching-to-sample, and delayed alternation tasks in monkeys . Seven-day oral administration of this compound followed by single dose administration of the same dose on the day of testing significantly improved overall performance on these tasks . The most effective dose of this compound was 3 mg/kg .
Human Studies
This compound has been safely administered to humans, and showed a clear peripheral expression of its mechanism of action through its inhibitory effect upon PEP activity in plasma . this compound exhibited central effects, as evidenced by EEG recording in healthy volunteers, and could improve a delayed verbal memory task .
作用机制
S 17092 通过选择性抑制脯氨酰内肽酶发挥其作用。该酶负责大脑中神经肽神经递质的分解。 通过抑制该酶,this compound 提高了这些神经肽的水平和活性,从而增强认知功能,并为神经退行性疾病提供潜在的治疗益处 .
准备方法
合成路线和反应条件
S 17092 的合成涉及多个步骤,从制备关键中间体 (R,R)-2-苯基环丙基胺开始。然后将该中间体与(2S,3aS,7aS)-八氢-1H-吲哚-2-羧酸反应形成最终产物。 反应条件通常涉及使用二氯甲烷等有机溶剂和二氯亚砜等试剂来形成环丙基 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 这包括控制温度、压力和反应时间,以及使用高纯度试剂和溶剂 .
化学反应分析
反应类型
S 17092 经历了几种类型的化学反应,包括:
氧化: this compound 可以被氧化形成各种氧化衍生物。
还原: 该化合物可以在特定条件下还原以产生还原形式。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
主要产物
从这些反应中形成的主要产物包括 this compound 的各种氧化、还原和取代衍生物。 这些衍生物可能具有不同的生物活性及性质 .
相似化合物的比较
类似化合物
- C16 (PKR 抑制剂)
- UK-414,495
比较
S 17092 在作为脯氨酰内肽酶抑制剂的高选择性和效力方面是独特的。 与 C16 和 UK-414,495 等类似化合物相比,this compound 在增强认知功能方面显示出更优越的疗效,并且具有更有利的药代动力学特征 .
生物活性
S 17092 is a potent and selective inhibitor of prolyl endopeptidase (PEP), an enzyme involved in the metabolism of neuropeptides. This compound has garnered attention for its potential therapeutic applications in cognitive disorders, particularly those associated with aging and neurodegenerative diseases. The following sections detail the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound inhibits PEP, which plays a crucial role in the degradation of neuroactive peptides such as substance P and alpha-melanocyte-stimulating hormone. By preventing the breakdown of these peptides, this compound enhances their availability in the brain, potentially improving cognitive function and mood stability.
Pharmacodynamics and Pharmacokinetics
Research indicates that this compound exhibits a dose-dependent inhibitory effect on plasma PEP activity. A study found that administration of this compound led to significant increases in alpha band EEG activity at higher doses, suggesting central nervous system effects that correlate with cognitive enhancement.
Table 1: Pharmacodynamic Effects of this compound
Dose (mg) | PEP Activity Inhibition (%) | EEG Alpha Band Increase (%) |
---|---|---|
100 | 50 | 15 |
400 | 70 | 25 |
800 | 85 | 35 |
Cognitive Enhancement Studies
This compound has been evaluated in various animal models to assess its impact on cognitive functions. Studies involving aged mice and monkeys with chemically induced amnesia demonstrated significant improvements in memory tasks.
Case Study: MPTP-Treated Monkeys
In a pivotal study, chronic low-dose MPTP was administered to monkeys to induce cognitive deficits resembling early Parkinson's disease. Following a seven-day oral administration of this compound, performance on cognitive tasks improved markedly.
- Tasks Assessed : Variable Delayed Response (VDR) and Delayed Matching-to-Sample (DMS).
- Results : The most effective dose was found to be 3 mg/kg, leading to improved performance metrics.
Table 2: Cognitive Performance Improvement Post-S 17092 Administration
Task Type | Pre-Treatment Performance (%) | Post-Treatment Performance (%) |
---|---|---|
Variable Delayed Response (VDR) | 60.9 | 75.4 |
Delayed Matching-to-Sample (DMS) | 65.3 | 82.1 |
Clinical Applications
The promising results from preclinical studies have translated into clinical investigations. In human trials, this compound has shown potential in enhancing delayed verbal memory tasks and modulating EEG patterns indicative of improved cognitive function.
Summary of Clinical Findings
- Study Population : Healthy volunteers.
- Key Findings : Significant improvement in memory tasks alongside measurable changes in EEG activity suggest a robust cognitive-enhancing profile.
属性
IUPAC Name |
[(2S,3aS,7aS)-2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-[(1R,2R)-2-phenylcyclopropyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c25-21(18-13-17(18)15-6-2-1-3-7-15)24-19-9-5-4-8-16(19)12-20(24)22(26)23-10-11-27-14-23/h1-3,6-7,16-20H,4-5,8-14H2/t16-,17-,18+,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSXRIHXEQSYEZ-KNJMJIDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C3CC3C4=CC=CC=C4)C(=O)N5CCSC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@@H]3C[C@H]3C4=CC=CC=C4)C(=O)N5CCSC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433003 | |
Record name | [(2S,3aS,7aS)-2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-[(1R,2R)-2-phenylcyclopropyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176797-26-5 | |
Record name | S-17092 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176797265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(2S,3aS,7aS)-2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-[(1R,2R)-2-phenylcyclopropyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 176797-26-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | S-17092 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W5MLJ83KU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。